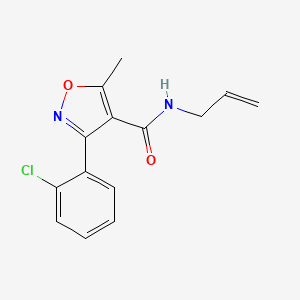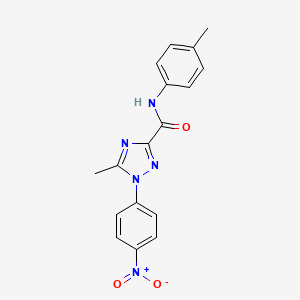
5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
Overview
Description
5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as MNMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Antimicrobial Properties
Compounds related to 5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide have been studied for their antimicrobial activities. Novel 1H-1,2,3-triazole-4-carboxamides have shown moderate to good activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. Specifically, some 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrated potent antibacterial effects against Staphylococcus aureus (Pokhodylo et al., 2021).
Synthesis of Nucleosides
Research on the synthesis of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides has been conducted. This includes the preparation of various nucleosides from methyl 4-substituted-1,2,4-triazole-3-carboxylates, demonstrating the chemical versatility and potential applications of these compounds in nucleoside synthesis (Naik et al., 1974).
Development of New Derivatives
Research has also focused on developing new derivatives of 1,2,3-triazole, such as the synthesis of 1,5-disubstituted 1,2,3-triazole through metal-free multi-component reactions. These studies have led to the formation of compounds with potential antibacterial and antifungal activities, highlighting the importance of these derivatives in medicinal chemistry (Vo, 2020).
Anticonvulsive Activity
Some triazole derivatives have shown valuable pharmacological properties, including anti-convulsive activity. These compounds are useful in the treatment of epilepsy and conditions of tension and agitation, indicating the therapeutic potential of triazole derivatives in neurological disorders (Shelton, 1981).
properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-11-3-5-13(6-4-11)19-17(23)16-18-12(2)21(20-16)14-7-9-15(10-8-14)22(24)25/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBURBHSGNNTXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methylphenyl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



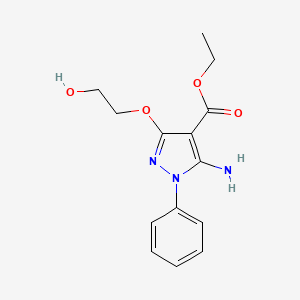
![1-[6-(2-Fluorophenyl)-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl]-1-ethanone](/img/structure/B3124961.png)
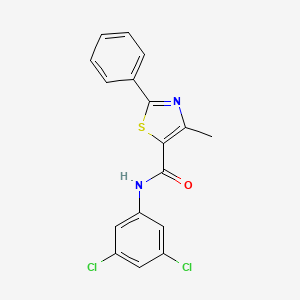
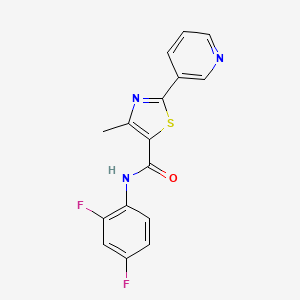
![N-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3124991.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide](/img/structure/B3124995.png)
![Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3125003.png)
![N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3125008.png)
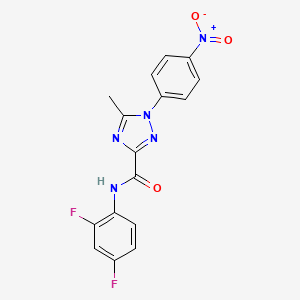
![ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3125039.png)
![4-fluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenesulfonamide](/img/structure/B3125043.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3125046.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3125053.png)
